N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
Description
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a synthetic organic compound characterized by the presence of a tetrafluorobenzyl group attached to a pyrazole ring, which is further linked to a methanesulfonamide group
Properties
IUPAC Name |
N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2S/c1-21(19,20)17-9-2-3-18(16-9)5-6-10(14)7(12)4-8(13)11(6)15/h2-4H,5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOZUUXAKDMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=C1)CC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Tetrafluorobenzyl Intermediate: The starting material, 2,3,5,6-tetrafluorobenzyl bromide, is prepared from α,α,α−2,3,5,6-heptafluoro-p-xylene.
Pyrazole Formation: The tetrafluorobenzyl bromide is then reacted with hydrazine to form the corresponding pyrazole derivative.
Methanesulfonamide Attachment: The pyrazole derivative is subsequently reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The tetrafluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes
Mechanism of Action
The mechanism of action of N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorobenzyl group enhances the compound’s binding affinity through hydrophobic interactions and halogen bonding. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(2,3,5,6-Tetrafluoropyridyl)sulfoximines: These compounds share the tetrafluorobenzyl moiety but differ in the presence of a pyridyl group instead of a pyrazole ring.
2,3,5,6-Tetrafluorobenzyl Alcohol: This compound has a similar tetrafluorobenzyl group but lacks the pyrazole and methanesulfonamide functionalities.
Uniqueness
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to the combination of its tetrafluorobenzyl, pyrazole, and methanesulfonamide groups. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
